Mancopper

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53988-93-5 |

|---|---|

Molecular Formula |

C8H12CuMnN4S8 |

Molecular Weight |

539.2 g/mol |

IUPAC Name |

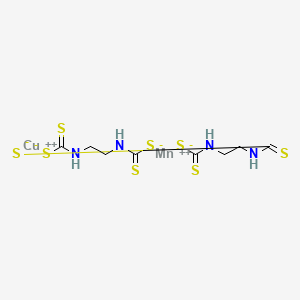

copper;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/2C4H8N2S4.Cu.Mn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4 |

InChI Key |

JOXAXMBQVHFGQT-UHFFFAOYSA-J |

Canonical SMILES |

C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of Mancopper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancopper is a coordination complex fungicide belonging to the ethylene (B1197577) bis(dithiocarbamate) (EBDC) group. It is a mixed-metal complex containing both manganese and copper ions coordinated to the ethylene bis(dithiocarbamate) ligand. This guide provides a comprehensive overview of the synthesis and structural characterization of this compound, tailored for professionals in research, and drug development. While this compound is primarily recognized for its application in agriculture as a broad-spectrum fungicide, the study of its synthesis and structure provides valuable insights into the coordination chemistry of mixed-metal complexes and their potential applications beyond agriculture.

Synthesis of this compound

The synthesis of this compound is typically achieved through a co-precipitation reaction involving water-soluble salts of manganese and copper with a soluble salt of ethylene bis(dithiocarbamate). The general synthetic approach is based on the reaction of a mixture of manganese(II) and copper(II) salts with an aqueous solution of a salt of ethylene bis(dithiocarbamate), such as the sodium or ammonium (B1175870) salt.

General Reaction Scheme

The fundamental reaction for the formation of the ethylene bis(dithiocarbamate) ligand involves the reaction of ethylenediamine (B42938) with carbon disulfide in the presence of a base. Subsequently, this ligand solution is reacted with a mixture of manganese and copper salts to precipitate the insoluble this compound complex.

Step 1: Formation of the Ethylene bis(dithiocarbamate) Salt

Caption: Formation of the soluble ethylene bis(dithiocarbamate) salt.

Step 2: Co-precipitation of this compound

Caption: Co-precipitation of the this compound complex.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on methods described for the synthesis of mixed-metal ethylene bis(dithiocarbamate) complexes. Researchers should optimize the molar ratios of the metal salts to achieve the desired copper-to-manganese ratio in the final product.

Materials:

-

Ethylenediamine

-

Carbon disulfide

-

Sodium hydroxide (B78521) (or ammonium hydroxide)

-

Manganese(II) sulfate (B86663) (MnSO₄)

-

Copper(II) sulfate (CuSO₄)

-

Distilled water

Procedure:

-

Preparation of the Ethylene bis(dithiocarbamate) Solution (Nabam):

-

In a well-ventilated fume hood, slowly add carbon disulfide to a cooled aqueous solution of ethylenediamine and sodium hydroxide.

-

The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Stir the mixture until the reaction is complete, resulting in a clear solution of disodium (B8443419) ethylene bis(dithiocarbamate) (Nabam).

-

-

Preparation of the Mixed-Metal Salt Solution:

-

Prepare an aqueous solution containing the desired molar ratio of manganese(II) sulfate and copper(II) sulfate.

-

-

Co-precipitation of this compound:

-

Slowly add the mixed-metal salt solution to the stirred Nabam solution.

-

A precipitate of this compound will form immediately.

-

Continue stirring for a specified period to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with distilled water to remove any unreacted salts and byproducts.

-

Dry the resulting this compound powder under vacuum or at a low temperature to avoid decomposition.

-

Structural Characterization of this compound

The structural characterization of this compound involves a combination of analytical techniques to determine its elemental composition, the coordination environment of the metal ions, and its overall structure. Due to its polymeric and likely amorphous or poorly crystalline nature, obtaining a single-crystal X-ray diffraction structure is challenging. Therefore, a combination of spectroscopic and analytical methods is crucial for its characterization.

Elemental Analysis

Elemental analysis is a fundamental technique to determine the weight percentages of carbon, hydrogen, nitrogen, sulfur, manganese, and copper in the this compound complex. This data is essential to confirm the empirical formula and the ratio of the different components.

| Element | Theoretical % (for C₈H₁₂CuMnN₄S₈) |

| Carbon (C) | 17.82 |

| Hydrogen (H) | 2.24 |

| Copper (Cu) | 11.78 |

| Manganese (Mn) | 10.18 |

| Nitrogen (N) | 10.39 |

| Sulfur (S) | 47.58 |

Note: The actual elemental composition may vary depending on the specific synthesis conditions and the ratio of manganese to copper salts used.

X-ray Diffraction (XRD)

Powder X-ray diffraction is used to assess the crystallinity of the this compound product. While a well-defined crystal structure may not be obtainable, XRD can indicate whether the material is amorphous or crystalline and can be used for phase identification if crystalline phases are present.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool to identify the functional groups present in the this compound complex and to understand the coordination of the dithiocarbamate (B8719985) ligand to the metal ions.

Key IR Spectral Features of Dithiocarbamate Complexes:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1500 | ν(C-N) | The position of this band provides information about the C-N bond order. A higher frequency compared to the free ligand indicates a significant double-bond character, suggesting delocalization of the nitrogen lone pair into the C-S bonds upon coordination. |

| ~1000 | ν(C-S) | The presence of a single band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand. |

| ~300-400 | ν(M-S) | These bands in the far-IR region correspond to the metal-sulfur stretching vibrations, confirming the coordination of the sulfur atoms to the copper and manganese ions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound complex. The spectra of dithiocarbamate complexes typically show intense bands in the UV region due to intraligand π → π* transitions. Charge transfer bands (ligand-to-metal or metal-to-ligand) and d-d transitions of the metal ions may be observed in the visible region, which contribute to the color of the complex.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized this compound sample.

Caption: A typical experimental workflow for this compound characterization.

Conclusion

The synthesis of this compound is a relatively straightforward co-precipitation process, yet the precise control of the metal stoichiometry and the resulting structural properties require careful optimization of reaction conditions. Due to its likely polymeric and amorphous nature, the structural elucidation of this compound relies on a combination of spectroscopic and analytical techniques rather than single-crystal X-ray diffraction. A thorough characterization using elemental analysis, IR, and UV-Vis spectroscopy provides crucial information on the composition, coordination environment, and electronic structure of this important mixed-metal fungicidal complex. This in-depth understanding is vital for quality control in its production and for exploring potential new applications in materials science and drug development.

Mancopper: A Technical Guide to a Broad-Spectrum Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancopper is a widely utilized contact fungicide, valued for its broad-spectrum efficacy against a variety of fungal and bacterial diseases in agricultural applications. It is not a singular chemical entity but rather a complex mixture of the manganese and copper salts of ethylenebis(dithiocarbamate) (B1227036). This technical guide provides an in-depth overview of this compound, including its chemical composition, mode of action, and relevant experimental methodologies for its analysis.

Chemical Identity and Composition

This compound is chemically described as a mixed metal complex of ethylenebis(dithiocarbamate) containing manganese and copper.[1] It is classified as a mixture, and its components include Maneb (manganese ethylenebisdithiocarbamate) and Cupreb (copper ethylenebisdithiocarbamate).[2][3]

| Identifier | Value | Source |

| CAS Registry Number | 53988-93-5 | [4][5] |

| IUPAC Name | ethylenebis(dithiocarbamate) mixed metal complex containing c. 13.7% manganese and c. 4% copper | [1][6] |

| Molecular Formula | C8H12CuMnN4S8 | [7][8] |

| Synonyms | Dithane C-90, Carbamodithioic acid, 1,2-ethanediylbis-, copper-manganese (B8546573) complex | [2][7][9] |

The structural basis of this compound is the ethylenebis(dithiocarbamate) ligand, which chelates with manganese (Mn²⁺) and copper (Cu²⁺) ions.

Caption: Chemical structure of the ethylenebis(dithiocarbamate) ligand and a simplified representation of its coordination with manganese and copper ions in the this compound complex.

Mode of Action

This compound is a multi-site, contact fungicide, which means it acts on the surface of plants to prevent fungal spore germination and penetration.[1][10] This multi-site activity is a key advantage, as it significantly lowers the risk of fungi developing resistance.[11][12] The fungicidal activity of dithiocarbamates like those in this compound is attributed to their ability to chelate with metal cations and their metabolism to isothiocyanates. These isothiocyanates react with and inactivate vital sulfhydryl (-SH) groups within fungal enzymes, disrupting cellular respiration and other critical biochemical processes.[5][10][11]

The copper component of this compound also contributes to its fungicidal and bactericidal properties. Copper ions can denature proteins and enzymes in pathogens they come into contact with on the plant surface.[13][14] The combination of mancozeb (B1675947) and copper can enhance efficacy, with the dithiocarbamate (B8719985) component potentially increasing the penetration of copper into microbial cells.[1]

Caption: Simplified signaling pathway illustrating the multi-site mode of action of this compound's components on a fungal cell.

Experimental Protocols

The following provides a generalized workflow for the quantitative analysis of the metallic components in this compound, based on established analytical chemistry principles.

Protocol: Determination of Manganese and Copper Content

This protocol outlines a method for determining the percentage of manganese and copper in a this compound formulation using Flame Atomic Absorption Spectrometry (FAAS), a common technique for elemental analysis.

1. Sample Preparation and Digestion:

-

Accurately weigh a known amount of the this compound sample.

-

Transfer the sample to a digestion vessel.

-

Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia).

-

Digest the sample using a microwave-assisted digestion system to break down the organic matrix and bring the metals into solution. This ensures all metal ions are available for analysis.

2. Sample Dilution:

-

After cooling, quantitatively transfer the digested sample to a volumetric flask.

-

Dilute the sample to a known volume with deionized water.

-

Further dilutions may be necessary to bring the concentration of manganese and copper within the linear working range of the FAAS instrument.

3. FAAS Analysis:

-

Prepare a series of standard solutions of known manganese and copper concentrations.

-

Aspirate the standards and the prepared sample solutions into the flame of the AAS instrument.

-

Measure the absorbance of each solution at the specific wavelength for manganese and copper.

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of manganese and copper in the sample solutions from the calibration curve.

4. Calculation:

-

Calculate the percentage of manganese and copper in the original this compound sample based on the measured concentrations, dilution factors, and the initial sample weight.

Caption: Experimental workflow for the determination of manganese and copper content in a this compound sample.

Quantitative Data Summary

| Parameter | Value | Reference |

| Manganese Content | ~13.7% | [1][6] |

| Copper Content | ~4% | [1][6] |

| FRAC Code | M:03 (Mancozeb component) | [1] |

Conclusion

This compound remains a significant tool in disease management due to its broad-spectrum, multi-site mode of action, which effectively controls a wide range of pathogens while mitigating the development of resistance. Its chemical nature as a complex of ethylenebis(dithiocarbamate) with manganese and copper underpins its fungicidal and bactericidal properties. The analytical methods outlined provide a basis for the quality control and further research into this important agricultural product. This technical guide serves as a foundational resource for professionals in the fields of agricultural science, crop protection, and drug development.

References

- 1. certisbio.com [certisbio.com]

- 2. aceagrochem.com [aceagrochem.com]

- 3. GSRS [precision.fda.gov]

- 4. The ethylene bis-dithiocarbamate fungicide Mancozeb activates voltage-gated KCNQ2 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eagri.org [eagri.org]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. daneshyari.com [daneshyari.com]

- 8. This compound | C8H12CuMnN4S8 | CID 3037186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mancozeb Fungicide Mode of Action [allpesticides.com]

- 11. Dhanuka M-45 - Mancozeb, Contact Fungicide, Dithiocarbamate Group [dhanuka.com]

- 12. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 13. peptechbio.com [peptechbio.com]

- 14. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]

Mancopper (CAS 53988-93-5): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mancopper (CAS 53988-93-5) is a broad-spectrum fungicide belonging to the ethylenebis(dithiocarbamate) (B1227036) class of compounds. It is a coordination complex of manganese and copper, leveraging the synergistic multi-site inhibitory action of both metals to effectively control a wide range of fungal pathogens. This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and proposed mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are also presented. The information is intended to support research, development, and safety assessment activities involving this fungicide.

Chemical and Physical Properties

This compound is a complex mixture whose precise physical properties can vary depending on the manufacturing process. However, available data and information on related compounds allow for a general characterization.

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53988-93-5 | [1][2] |

| Molecular Formula | C₈H₁₂CuMnN₄S₈ | [3] |

| Molecular Weight | 539.212 g/mol | [1] |

| Appearance | Physical state and color may vary. | |

| Boiling Point | 308.2 °C at 760 mmHg | [1] |

| Melting Point | Not available | [1] |

| Flash Point | 140.2 °C | [1] |

| Solubility | Low solubility in water and organic solvents. | [4] |

| Decomposition | Decomposes on heating or in the presence of moisture. | [5] |

Synthesis

The industrial synthesis of this compound involves the reaction of a manganese and zinc ethylenebis(dithiocarbamate) complex (mancozeb) with a copper salt, typically copper sulfate (B86663) or copper oxychloride.[2] The resulting product is a coordination complex where copper and manganese ions are bound to the dithiocarbamate (B8719985) ligand.

Experimental Protocol: General Synthesis of Mancozeb (B1675947) (Precursor)

While a specific protocol for this compound is not publicly detailed, the synthesis of its precursor, mancozeb, provides a foundational understanding. The following is a generalized procedure based on patent literature:[6]

-

Nabam (B31027) Formation: Carbon disulfide and ethylene (B1197577) diamine are reacted in the presence of a base to form the sodium salt of ethylenebis(dithiocarbamic acid) (nabam).

-

Maneb (B1676018) Precipitation: An aqueous solution of a manganese salt (e.g., manganese sulfate) is added to the nabam solution to precipitate manganese ethylenebis(dithiocarbamate) (maneb).

-

Complexation with Zinc: The maneb precipitate is then treated with a zinc salt (e.g., zinc sulfate) to form the mancozeb complex.

-

Filtration and Drying: The resulting mancozeb is filtered, washed, and dried.

To produce this compound, the mancozeb complex would then be further reacted or blended with a copper salt under controlled conditions to achieve the desired copper and manganese content.[2]

Diagram 1: Generalized Synthesis Workflow for this compound

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action

This compound is a multi-site contact fungicide, meaning it acts on multiple metabolic pathways within the fungal cell, which significantly reduces the likelihood of resistance development.[2][5] Its fungicidal activity is attributed to the combined effects of the dithiocarbamate ligand and the copper and manganese ions.

The dithiocarbamate component, upon metabolism, is thought to convert to an isothiocyanate, which inactivates sulfhydryl (-SH) groups in amino acids, proteins, and enzymes within the fungal cell.[7] This disrupts a wide range of biochemical processes, including cellular respiration and lipid metabolism.

The copper and manganese ions also contribute to the toxicity. Copper ions can denature proteins and enzymes and interfere with the mitochondrial electron transport chain.[8][9] Manganese, while an essential micronutrient, can be toxic at high concentrations and may also interfere with enzymatic functions.[9] The synergistic action of copper and mancozeb has been shown to be more effective than either component alone.

Proposed Signaling Pathway of Fungal Inhibition

The multi-site nature of this compound's action makes it challenging to depict a single, linear signaling pathway. However, a conceptual diagram can illustrate the key cellular targets.

Diagram 2: Proposed Multi-site Mechanism of Action of this compound on Fungal Cells

Caption: this compound's multi-site inhibitory effects on a fungal cell.

Toxicological Profile

The toxicological data for this compound is limited. However, information on its components, mancozeb and copper, provides an indication of its potential toxicity. Dithiocarbamates generally have low acute toxicity.[10] Copper toxicity can lead to gastrointestinal distress and, at high levels, liver and kidney damage.

Table 2: Summary of Toxicological Data for this compound and Related Compounds

| Parameter | Value | Species | Route | Reference |

| Acute Oral LD₅₀ (this compound) | 9600 mg/kg | Mammal | Oral | [2] |

| Acute Oral LD₅₀ (Copper Sulfate) | 300 mg/kg | Rat | Oral | |

| Acute Dermal LD₅₀ (Mancozeb) | >5000 mg/kg | Rabbit | Dermal | |

| Skin Irritation | May cause mild skin irritation. | [11] | ||

| Eye Irritation | May cause slight eye irritation. | [11] | ||

| Carcinogenicity | Mancozeb is classified as a probable human carcinogen (Group B2) by the US EPA. | [5] | ||

| Aquatic Toxicity | Very toxic to aquatic life. |

Experimental Protocols: Analysis

The analysis of dithiocarbamate fungicides like this compound is challenging due to their low solubility and instability.[12] Standard methods often involve the digestion of the compound and measurement of a common degradation product, such as carbon disulfide. Analysis of the metallic components can be performed using atomic absorption spectroscopy (AAS).

General Protocol for Copper Residue Analysis

The following is a generalized procedure for the analysis of non-sulfide soluble copper, which can be adapted for the analysis of copper in this compound residues.[12]

-

Sample Preparation: A known weight of the homogenized sample is placed in a beaker.

-

Leaching: The sample is leached with a dilute sulfuric acid solution at room temperature with agitation.

-

Filtration: The mixture is filtered to separate the leachate from the solid residue.

-

Analysis: The copper concentration in the leachate is determined by Atomic Absorption Spectroscopy (AAS) against appropriate copper standards.

Diagram 3: Workflow for Copper Residue Analysis

Caption: General workflow for the analysis of copper residues.

Conclusion

This compound is a potent, multi-site fungicide that combines the actions of dithiocarbamate and the metals copper and manganese. Its complex nature presents challenges for detailed characterization and analysis. This guide has compiled the available technical information on its properties, synthesis, mechanism of action, and toxicology to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate its properties and to develop more specific and sensitive analytical methods.

References

- 1. This compound | CAS#:53988-93-5 | Chemsrc [chemsrc.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound | C8H12CuMnN4S8 | CID 3037186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-Bromoaniline;2,4,6-trinitrophenol (EVT-14782701) | 54575-26-7 [evitachem.com]

- 5. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 6. CN1695449A - Technique for preparing mancozeb - Google Patents [patents.google.com]

- 7. Dhanuka M-45 - Mancozeb, Contact Fungicide, Dithiocarbamate Group [dhanuka.com]

- 8. Role of Copper on Mitochondrial Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paradoxical effects of copper and manganese on brain mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. Procedure Residual Copper Soluble Analysis -Assay Method -Acid - 911Metallurgist [911metallurgist.com]

An In-depth Technical Guide on the Core Mechanism of Action of Mancopper Fungicide

Executive Summary: Mancopper is a broad-spectrum, protectant fungicide that combines the distinct and synergistic actions of mancozeb (B1675947) and copper. This formulation provides a robust, multi-site inhibitory effect against a wide range of fungal and bacterial pathogens. Mancozeb, a dithiocarbamate (B8719985), primarily acts by inactivating numerous essential enzymes through covalent modification of sulfhydryl groups. Concurrently, the copper component releases cupric ions that non-specifically denature proteins and disrupt cellular integrity. This dual, multi-site mechanism makes this compound a critical tool in disease control and resistance management, as the probability of a pathogen developing simultaneous resistance to both active ingredients is exceptionally low. This document elucidates the core biochemical pathways, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the molecular interactions and workflows.

Mechanism of Action: Mancozeb Component

Mancozeb is a polymeric complex of manganese and zinc salts of ethylene (B1197577) bis-dithiocarbamate (EBDC) and is classified by the Fungicide Resistance Action Committee (FRAC) under code M:03.[1][2] Its fungicidal activity is characterized by a multi-site, non-specific mode of action that occurs on contact with the fungal spore, preventing germination before infection can occur.[3][4]

1.1 Primary Biochemical Target: Sulfhydryl Group Inactivation The core mechanism of mancozeb involves the chemical reaction between its dithiocarbamate structure and the sulfhydryl (-SH) groups present in amino acids, peptides, and proteins within the fungal cell.[1][4] Upon entering the cell, mancozeb or its breakdown products, such as ethylene bis-isothiocyanate (EBIS), covalently bind to these sulfhydryl groups. This binding inactivates a multitude of enzymes and disrupts the structure of key proteins.[5]

1.2 Disruption of Cellular Processes By non-selectively targeting sulfhydryl-containing enzymes, mancozeb disrupts several fundamental biochemical pathways simultaneously:[1][5]

-

Cellular Respiration: Key enzymes in glycolysis and the Krebs cycle are inhibited, leading to a collapse in ATP production.[1]

-

Lipid Metabolism: The synthesis and metabolism of lipids, essential for cell membrane integrity and energy storage, are compromised.[1]

-

Protein and Amino Acid Synthesis: Disruption of amino acid metabolism halts the production of essential proteins.[4]

This multi-pronged attack ensures rapid and effective inhibition of fungal spore germination and mycelial growth. The low risk of resistance is a direct consequence of this multi-site activity, as it would require simultaneous mutations in numerous target genes for a pathogen to overcome the fungicidal effect.[3][5]

Mechanism of Action: Copper Component

The copper component, typically in the form of copper hydroxide (B78521) or copper sulfate, is a protectant bactericide and fungicide classified under FRAC code M1.[6][7] Its efficacy relies on the gradual release of cupric ions (Cu²⁺) in the presence of moisture on the plant surface.[2][8]

2.1 Primary Biochemical Target: Non-specific Protein Denaturation Released Cu²⁺ ions are readily absorbed by fungal spores and bacterial cells.[9] Inside the cell, the highly reactive cupric ions do not target a single enzyme but rather act as general protein denaturants. They bind non-selectively to various functional groups in proteins and other biomolecules, including:

-

Sulfhydryl (-SH) groups

-

Carboxyl (-COOH) groups[8]

-

Amino (-NH₂) groups[8]

-

Phosphate and Imidazole groups[10]

2.2 Disruption of Cellular Processes This non-specific binding leads to a catastrophic failure of multiple cellular functions:

-

Enzyme Inactivation: The binding of Cu²⁺ alters the three-dimensional structure of enzymes, destroying their catalytic activity.[6][8]

-

Disruption of Energy Transport: Copper ions interfere with electron transport chains involved in cellular respiration.[10][11]

-

Loss of Membrane Integrity: Damage to proteins within the cell membrane leads to increased permeability, leakage of essential cellular contents, and eventual cell death.[8][10]

Similar to mancozeb, this multi-site action means that the development of resistance to copper fungicides is a rare event.[6][9]

The Combined this compound Formulation

The combination of mancozeb and copper in a single formulation provides a dual and overlapping multi-site attack on pathogens.[2][3] This enhances the spectrum of activity and provides a more robust barrier against infection. The presence of two distinct multi-site active ingredients is a cornerstone of effective resistance management programs.[2] Some evidence suggests a synergistic interaction where the dithiocarbamate component can enhance the uptake of copper ions into the target cell, increasing overall efficacy.[2][11]

Quantitative Data

Publicly available data on specific inhibition constants (Ki) or EC50 values for this compound's direct enzymatic targets in fungi are limited due to the non-specific, multi-site nature of the active ingredients. However, toxicological and efficacy studies provide relevant quantitative context.

| Compound | Test System | Endpoint | Value/Concentration | Reference |

| Mancozeb | Human promyelocytic cell line (THP-1) | Inhibition of LPS-induced TNF release | 1-100 µg/mL (non-cytotoxic) | [12] |

| Mancozeb | High-throughput screen | EC50 for activation of KCNQ2 potassium channel | 0.92 ± 0.23 µM | [13] |

| Copper Sulfate + Mancozeb | Chicken Embryos (Day 12) | Embryomortality Rate | 40% (0.1 mL of 0.01% CuSO₄ + 0.2% Dithane M-45) | [14] |

| Mancozeb | Soil Microflora | Inhibition of Nitrifying Bacteria | >10 ppm | [15] |

| Mancozeb | Soil Microflora | Increase in Bacterial Population | Up to 250 ppm | [15] |

Experimental Protocols

The mechanisms of action for contact fungicides like this compound are often validated using spore germination assays and enzyme activity assays.

5.1 Protocol: Fungal Spore Germination Inhibition Assay

This protocol provides a standardized method to determine the efficacy of a fungicide in preventing fungal spore germination in vitro.

1. Materials:

- Fungal culture (e.g., Alternaria solani, Botrytis cinerea)

- This compound fungicide formulation

- Sterile deionized water

- Water agar (B569324) (or other suitable germination medium)

- Glass microscope slides or petri dishes

- Hemocytometer

- Micropipettes

- Incubator

- Compound microscope

2. Methodology:

- Spore Suspension Preparation: Harvest spores from a 10-14 day old fungal culture by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

- Concentration Adjustment: Using a hemocytometer, count the spores and adjust the concentration of the suspension with sterile water to a final concentration of 1 x 10⁵ spores/mL.

- Fungicide Dilution Series: Prepare a stock solution of this compound. Perform a serial dilution in sterile water to create a range of test concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a water-only control.

- Assay Setup: On a glass slide or in a petri dish, mix 50 µL of the spore suspension with 50 µL of a fungicide dilution (or control). Spread the mixture evenly on a thin layer of water agar if used.

- Incubation: Place the slides/dishes in a humid chamber and incubate at the optimal temperature for the fungal species (e.g., 25°C) for 18-24 hours.

- Microscopic Evaluation: After incubation, place a drop of lactophenol cotton blue on the slide to stop germination and stain the spores.

- Data Collection: Under a microscope, examine at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

- Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control. Plot the data to determine the EC50 value (the effective concentration that inhibits 50% of spore germination).

// Nodes

prep_spores [label="1. Prepare Fungal\nSpore Suspension\n(1x10⁵ spores/mL)"];

prep_fungicide [label="2. Prepare Serial Dilutions\nof this compound Fungicide"];

setup [label="3. Mix Spore Suspension\nwith Fungicide Dilutions\non Slides/Plates"];

incubation [label="4. Incubate in Humid\nChamber (18-24h)"];

stain [label="5. Stain Spores to\nStop Germination"];

evaluate [label="6. Microscopic Evaluation:\nCount Germinated vs.\nNon-germinated Spores"];

analyze [label="7. Calculate % Inhibition\nand Determine EC₅₀", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

prep_spores -> setup;

prep_fungicide -> setup;

setup -> incubation;

incubation -> stain;

stain -> evaluate;

evaluate -> analyze;

}

References

- 1. Mancozeb - Wikipedia [en.wikipedia.org]

- 2. certisbio.com [certisbio.com]

- 3. shoulder immobilizer with abduction pillow-哪里可以看免费直播nba [hv38a.aixtratour.com]

- 4. Mancozeb Fungicide Mode of Action [allpesticides.com]

- 5. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 6. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]

- 7. carovail.com [carovail.com]

- 8. pomais.com [pomais.com]

- 9. hortidaily.com [hortidaily.com]

- 10. Copper pesticide - Wikipedia [en.wikipedia.org]

- 11. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 12. Molecular mechanisms underlying mancozeb-induced inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ethylene bis-dithiocarbamate fungicide Mancozeb activates voltage-gated KCNQ2 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicity of a mancozeb containing fungicide formulation and CU-sulphate to chicken embryos after administration as single compounds or in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact of Fungicide Mancozeb at Different Application Rates on Soil Microbial Populations, Soil Biological Processes, and Enzyme Activities in Soil - PMC [pmc.ncbi.nlm.nih.gov]

Mancopper's Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of Mancopper in organic solvents. This compound, a coordination complex of manganese and copper with ethylenebis(dithiocarbamate), is a fungicide with applications in agriculture. Understanding its solubility is crucial for formulation development, analytical method design, and toxicological studies. This document summarizes the available quantitative solubility data, outlines a detailed experimental protocol for its determination, and provides visual representations of the experimental workflow. Due to a significant lack of direct public data on this compound, this guide also incorporates data on the closely related and more extensively studied compound, Mancozeb (B1675947), as a primary reference point, while clearly highlighting the existing data gap for this compound itself.

Introduction

This compound is a fungicide that belongs to the dithiocarbamate (B8719985) class of compounds. Its efficacy is dependent on its formulation and delivery, both of which are heavily influenced by its solubility characteristics. However, a thorough review of scientific literature reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents. The closely related manganese-zinc complex, Mancozeb, is often described as "practically insoluble" in most organic solvents.[1][2][3] This guide aims to collate the available information, provide a framework for empirical solubility determination, and serve as a resource for professionals working with this compound.

Quantitative Solubility Data

| Solvent | Chemical Class | Temperature (°C) | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | Soluble | [4] |

| Ethanol | Alcohol | 25 | < 5 mg/L | [5] |

| o-Dichlorobenzene | Halogenated Aromatic | 25 | < 5 mg/L | [5] |

| Dimethylformamide (DMF) | Amide | 25 | < 5 mg/L | [5] |

Note: The term "soluble" for DMSO is qualitative. For practical applications, a quantitative determination is necessary. The low solubility in the other listed solvents categorizes Mancozeb as poorly soluble in those media under the specified conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted shake-flask method. This protocol is a generalized procedure and may require optimization based on the specific solvent and available analytical instrumentation.

Materials

-

This compound (of known purity)

-

Organic solvents of analytical grade (e.g., DMSO, DMF, NMP, acetone, ethanol, methanol, propanol, butanol, ethyl acetate, toluene, hexane, chloroform, dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease shaking and allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the this compound.

-

Once the solvent has evaporated, reweigh the vial to determine the mass of the dissolved this compound.

-

-

Quantification (Alternative to Gravimetric Analysis):

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the solvent of interest.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or GC-MS. Several methods for the quantification of dithiocarbamates like Mancozeb have been developed and can be adapted.[6]

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility (g/L) = (Mass of dissolved this compound (g) / Volume of solvent (L))

-

-

Instrumental Analysis:

-

Calculate the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for this compound Solubility Determination.

Signaling Pathways and Logical Relationships

There is currently no publicly available information detailing specific signaling pathways that are directly influenced by the solubility of this compound in organic solvents. The primary mode of action for dithiocarbamate fungicides like Mancozeb involves the inhibition of various enzymes in fungal cells.[1] The solubility of the compound in the formulation and upon application will, however, logically impact its bioavailability and, consequently, its ability to interact with these biological targets.

The logical relationship between solubility and efficacy can be visualized as follows:

References

- 1. Mancozeb [agrocarechem.com]

- 2. Agrichemical Pesticide Fungicide Mancozeb 80%Wp - Mancozeb, Fungicide | Made-in-China.com [m.made-in-china.com]

- 3. cipac.org [cipac.org]

- 4. medkoo.com [medkoo.com]

- 5. fungiresistance.com [fungiresistance.com]

- 6. A simple pre-column derivatization method for the determination of mancozeb technical (fungicide) by reverse phase HPLC-UV - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Decomposition of Mancopper Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The term "Mancopper complex" in the context of agricultural fungicides typically refers to formulations or tank mixes containing Mancozeb—a coordination complex of manganese and zinc with the ethylene (B1197577) bis-dithiocarbamate ligand—and a copper-based fungicide. Understanding the thermal decomposition of these combined-metal dithiocarbamate (B8719985) systems is crucial for assessing their environmental fate, ensuring safe handling and storage, and for toxicological studies relevant to drug development and human health. This guide provides a comprehensive overview of the thermal decomposition of this compound complexes, drawing on data from the individual components (Mancozeb and copper dithiocarbamates) to propose a hypothesized decomposition pathway for the mixed-metal system. It includes detailed experimental protocols for thermal analysis and visual representations of the decomposition pathways and experimental workflows.

Introduction to Dithiocarbamate Complexes and the "this compound" System

Dithiocarbamates are a class of organosulfur compounds that act as versatile chelating agents for a wide range of metal ions. Their metal complexes have found extensive applications in agriculture as fungicides and in various industrial processes. Mancozeb is a polymeric complex of the manganese and zinc salts of ethylene bis-dithiocarbamate and is one of the most widely used fungicides globally.[1] Copper-based fungicides, such as copper hydroxide (B78521) and copper oxychloride, are also staples in disease management.[2]

The combination of Mancozeb and copper fungicides, herein referred to as the "this compound" system, is often employed to enhance the spectrum of activity and manage fungicide resistance.[2][3] While a distinct, isolated "this compound" molecular complex is not a common commercial product, the potential for in-situ complex formation in tank mixes exists. This guide will, therefore, treat the this compound system as a mixture of Mancozeb and a copper dithiocarbamate-like species, and its thermal decomposition will be inferred from the well-documented behavior of its constituent parts.

Thermal Decomposition of Individual Components

The thermal stability and decomposition pathways of Mancozeb and copper dithiocarbamate complexes have been investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermal Decomposition of Mancozeb

The thermal decomposition of Mancozeb is a multi-stage process that varies depending on the atmosphere (inert or oxidative).

-

In an Inert Atmosphere (Pyrolysis): The decomposition of Mancozeb typically begins around 125°C and proceeds in multiple steps, leading to the formation of metal sulfides (MnS and ZnS) as the final solid residue at high temperatures (around 950°C).[4][5] The primary gaseous products evolved during pyrolysis are carbon disulfide (CS₂) and hydrogen sulfide (B99878) (H₂S).[5] A small initial weight loss below 120°C is generally attributed to the loss of moisture.[4]

-

In an Oxidative Atmosphere (Air): In the presence of air, the decomposition of Mancozeb starts at a slightly higher temperature (around 150°C) and follows a more complex pathway.[5] The initial step involves the loss of CS₂ and the formation of ethylene thiourea, along with zinc and manganese sulfides (ZnS and MnS).[5] These metal sulfides are subsequently oxidized at higher temperatures (between approximately 226°C and 650°C) to form zinc oxide (ZnO) and manganese sulfate (B86663) (MnSO₄).[5][6] Finally, the manganese sulfate decomposes at even higher temperatures (650°C to 950°C) to yield manganese(III) oxide (Mn₃O₄).[5][6] The gaseous byproducts in an oxidative atmosphere include carbon monoxide (CO), carbon dioxide (CO₂), carbon disulfide (CS₂), and sulfur dioxide (SO₂).[5]

Thermal Decomposition of Copper Dithiocarbamate Complexes

The thermal decomposition of copper(II) dithiocarbamate complexes also proceeds in multiple stages and is influenced by the surrounding atmosphere.

-

In an Inert Atmosphere: In a nitrogen or helium atmosphere, copper dithiocarbamate complexes typically decompose to form copper(I) sulfide (CuS) as the primary solid residue.[4][7] The decomposition often occurs in a rapid, multi-stage process with a significant mass loss in the initial stage.[4][7]

-

In an Oxidative Atmosphere: When heated in air, the decomposition pathway is altered. The initial decomposition may still lead to the formation of copper sulfide, which is then oxidized at higher temperatures to copper sulfate (CuSO₄) and subsequently decomposes to copper(II) oxide (CuO) as the final product.[4][7]

Hypothesized Thermal Decomposition of the this compound System

Based on the decomposition behavior of the individual components, a hypothetical thermal decomposition pathway for the this compound system can be proposed. It is important to note that interactions between the manganese, zinc, and copper components may alter the specific decomposition temperatures and intermediate species.

In an Inert Atmosphere

In an inert atmosphere, the this compound complex would likely undergo a multi-stage decomposition, with the initial steps involving the breakdown of the dithiocarbamate ligand to release gaseous products such as CS₂ and H₂S. The solid residue would be expected to be a mixture of the metal sulfides: MnS, ZnS, and CuS.

In an Oxidative Atmosphere

Under oxidative conditions, the decomposition is expected to be more complex. The initial stages would likely mirror those of Mancozeb and copper dithiocarbamates, with the evolution of CS₂, SO₂, CO, and CO₂ and the formation of intermediate metal sulfides. At higher temperatures, these sulfides would be oxidized. The final solid residue would likely be a mixture of metal oxides and sulfates, such as Mn₃O₄, ZnO, and CuO.

Quantitative Data Presentation

The following tables summarize the quantitative data on the thermal decomposition of Mancozeb and copper dithiocarbamate complexes based on available literature. A hypothesized summary for the this compound system is also presented.

Table 1: Thermal Decomposition of Mancozeb in an Oxidative Atmosphere [5][6]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue/Intermediates |

| 1 | 155 - 226 | ~28-30 | CS₂, H₂S, SO₂, CO | Ethylene thiourea, ZnS, MnS |

| 2 & 3 | 226 - 650 | ~32-34 | SO₂, CO₂ | ZnO, MnSO₄ |

| 4 | 650 - 950 | ~7-8 | SO₃ | Mn₃O₄, ZnO |

Table 2: Thermal Decomposition of a Representative Copper(II) Dithiocarbamate Complex in an Oxidative Atmosphere [4][7]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue/Intermediates |

| 1 | ~200 - 350 | ~65-70 | Organic fragments, CS₂, SO₂ | CuS |

| 2 | ~350 - 600 | Variable | SO₂ | CuSO₄ |

| 3 | > 600 | Variable | SO₃ | CuO |

Table 3: Hypothesized Thermal Decomposition of a this compound System in an Oxidative Atmosphere

| Decomposition Stage | Approximate Temp. Range (°C) | Hypothesized Gaseous Products | Hypothesized Solid Residue/Intermediates |

| 1 | 150 - 300 | CS₂, H₂S, SO₂, CO | Ethylene thiourea, MnS, ZnS, CuS |

| 2 | 300 - 650 | SO₂, CO₂ | MnSO₄, ZnO, CuSO₄ |

| 3 | 650 - 950 | SO₃ | Mn₃O₄, ZnO, CuO |

Experimental Protocols

A standard methodology for investigating the thermal decomposition of a this compound complex involves Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Sample Preparation

-

Obtain a representative sample of the this compound formulation or a prepared mixture of Mancozeb and a copper fungicide.

-

If the sample is a solid, gently grind it into a fine, homogeneous powder using a mortar and pestle.

-

Accurately weigh approximately 5-10 mg of the powdered sample into a ceramic (e.g., alumina) or platinum TGA crucible.

TGA-DSC Instrumentation and Parameters

-

Instrument: A simultaneous TGA-DSC instrument is used.

-

Calibration: Calibrate the instrument for mass and temperature using appropriate standards (e.g., calcium oxalate (B1200264) for mass loss, indium and zinc for temperature and enthalpy).[8]

-

Atmosphere: The analysis can be run under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., dry air). A typical flow rate is 50-100 mL/min.[8]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically 30-40°C.

-

Heat the sample at a constant rate, commonly 10°C/min, to a final temperature of 900-1000°C.[8]

-

-

Data Acquisition: Continuously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

Evolved Gas Analysis (Optional)

For a more detailed analysis of the decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the identification of the gaseous species evolved at each stage of the decomposition.

Mandatory Visualizations

Hypothesized Decomposition Pathway

Caption: Hypothesized thermal decomposition pathway of a this compound system in an oxidative atmosphere.

Experimental Workflow

Caption: A typical experimental workflow for the thermal analysis of a this compound complex using TGA-DSC.

Conclusion

The thermal decomposition of this compound complexes, representing mixtures of Mancozeb and copper-based fungicides, is a multi-stage process that is highly dependent on the atmospheric conditions. While a definitive pathway for a specific mixed-metal complex requires empirical investigation, a robust hypothesis can be formulated based on the well-documented thermal behavior of Mancozeb and copper dithiocarbamates. In an oxidative environment, the decomposition proceeds through the formation of metal sulfides, followed by their oxidation to sulfates and, ultimately, metal oxides at elevated temperatures, with the concurrent evolution of various sulfur- and carbon-containing gases. The provided experimental protocols and visualizations serve as a valuable resource for researchers and professionals in the fields of materials science, environmental chemistry, and drug development for further investigation into the thermal properties of these important agricultural compounds. Further research is warranted to elucidate the precise kinetics and thermodynamics of decomposition for specific this compound formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.flvc.org [journals.flvc.org]

- 3. Synthesis and Characterization of Manganese Dithiocarbamate Complexes: New Evidence of Dioxygen Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. inspirajournals.com [inspirajournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

Mancozeb: A Technical Guide to its History, Discovery, and Fungicidal Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mancozeb, a cornerstone of protectant fungicide technology for decades, represents a pivotal development in the history of synthetic crop protection agents. First introduced in 1962 by the Rohm and Haas Company, this multi-site inhibitor has provided broad-spectrum control of numerous fungal diseases across a wide range of agricultural and horticultural crops. Its unique mode of action, targeting multiple enzymatic pathways within fungal cells, has made it a durable and effective tool in fungicide resistance management programs. This technical guide delves into the historical context of Mancozeb's discovery, its chemical synthesis, detailed mechanism of action, and a quantitative overview of its efficacy, supported by experimental protocols.

A Historical Perspective: The Genesis of a Broad-Spectrum Fungicide

The story of Mancozeb is intrinsically linked to the evolution of dithiocarbamate (B8719985) fungicides, a class of organic sulfur compounds that revolutionized fungal disease control in the mid-20th century.

The Dawn of Dithiocarbamates

The fungicidal properties of dithiocarbamates were first patented in 1934.[1] However, their commercial application began in the 1940s with the development of compounds like thiram (B1682883) and ferbam.[1] A significant advancement came with the introduction of the ethylene (B1197577) bisdithiocarbamates (EBDCs), beginning with nabam (B31027) in 1943, developed by Rohm and Haas. This was followed by the development of zineb (B1684293) (a zinc-based EBDC) in 1948 and maneb (B1676018) (a manganese-based EBDC). These early EBDCs, while effective, had limitations in terms of stability and spectrum of activity.

The Innovation of Mancozeb

In 1962, building upon their pioneering work with EBDCs, Rohm and Haas introduced Mancozeb. This novel fungicide was a coordination complex of manganese and zinc with the ethylene bisdithiocarbamate ligand.[2] This polymeric structure conferred greater stability and a broader range of fungicidal activity compared to its predecessors.[1] The development of Mancozeb marked a peak in the evolution of dithiocarbamate technology, providing farmers with a reliable and effective tool against devastating diseases such as potato late blight and various leaf spot pathogens.[1]

The timeline below highlights the key milestones in the development of dithiocarbamate fungicides leading to the introduction of Mancozeb:

| Year | Milestone | Key Compound(s) | Significance |

| 1934 | First patent for dithiocarbamate fungicides.[1] | - | Established the potential of this chemical class for fungal control. |

| 1940 | Commercialization of the first dithiocarbamate fungicide.[1] | Thiram | Introduced as an effective seed treatment.[1] |

| 1943 | Development of the first ethylene bisdithiocarbamate (EBDC). | Nabam | Paved the way for a new generation of more potent fungicides. |

| 1948 | Introduction of a zinc-based EBDC. | Zineb | Offered an alternative metal complex with different properties. |

| 1950s | Development of a manganese-based EBDC. | Maneb | Further expanded the range of dithiocarbamate fungicides. |

| 1962 | Introduction of Mancozeb by Rohm and Haas. | Mancozeb | A coordination complex of maneb and zinc, offering improved stability and broader-spectrum activity.[2] |

Chemical Synthesis and Properties

Mancozeb is synthesized through a multi-step process. The initial step involves the reaction of ethylenediamine (B42938) with carbon disulfide in the presence of sodium hydroxide (B78521) to produce disodium (B8443419) ethylene bisdithiocarbamate (nabam). Subsequently, nabam is reacted with manganese sulfate (B86663) to form maneb. Finally, maneb is reacted with zinc sulfate to yield the Mancozeb complex. The resulting product is then spray-dried to obtain a wettable powder formulation.

Key Chemical Properties:

-

Chemical Name: manganese zinc salt

-

Molecular Formula: [C4H6MnN2S4]xZny

-

Appearance: Greyish-yellow powder

-

Solubility: Insoluble in water and most organic solvents

Mechanism of Action: A Multi-Site Assault on Fungal Cells

Mancozeb's enduring efficacy and low risk of resistance development are attributed to its multi-site mode of action. It does not target a single specific enzyme or biochemical pathway but rather disrupts multiple essential processes within the fungal cell. The primary mechanism involves the inactivation of sulfhydryl (-SH) groups in amino acids and enzymes.[3]

Upon contact with fungal spores, Mancozeb releases isothiocyanates, which are highly reactive compounds. These isothiocyanates readily react with and inactivate numerous enzymes crucial for fungal survival. This multi-pronged attack disrupts several fundamental cellular functions, including:

-

Cellular Respiration: Mancozeb interferes with mitochondrial function, inhibiting energy production.

-

Lipid Metabolism: The synthesis of essential lipids for cell membrane integrity is disrupted.

-

Protein Synthesis: The function of various enzymes and structural proteins is compromised.

This broad-based disruption of cellular machinery makes it exceedingly difficult for fungal populations to develop resistance through single-gene mutations.

Caption: Multi-site mode of action of Mancozeb on a fungal cell.

Quantitative Efficacy Data

Numerous studies have demonstrated the high efficacy of Mancozeb against a wide range of fungal pathogens. The following tables summarize key quantitative data from field and laboratory trials.

Efficacy Against Late Blight of Potato (Phytophthora infestans)

Late blight of potato is a devastating disease that Mancozeb has been instrumental in controlling.

| Treatment | Disease Severity (%) | Disease Incidence (%) | Tuber Yield (t/ha) | Reference |

| Mancozeb 75% WP @ 0.25% (Scheduled Sprays) | 7.30 | 12.75 | 21.68 | [4] |

| Control (Untreated) | - | - | 17.06 | [4] |

| Mancozeb 75% WP (0.2%) + Dimethomorph 50% WP (0.2%) | 24.55 | - | - | |

| Control (Untreated) | 96.00 | - | - | |

| Mancozeb | 47% control | - | - | [5] |

| Control (Untreated) | 0% control | - | - | [5] |

Efficacy Against Anthracnose of Mango (Colletotrichum gloeosporioides)

Anthracnose is a major pre- and post-harvest disease of mangoes.

| Treatment | Mycelial Inhibition (%) | Disease Control (%) | Reference |

| Mancozeb 75% WP | 84.09 | - | [6] |

| Control (Untreated) | 0 | - | [6] |

| Azoxystrobin 8.3% + Mancozeb 66.7% (3.5 g/L) | - | 88.12 | [7] |

| Control (Untreated) | - | 0 | [7] |

| Mancozeb | - | 64 | [8] |

| Control (Untreated) | - | 0 | [8] |

Experimental Protocols

The evaluation of fungicide efficacy relies on standardized and rigorous experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of Mancozeb.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

Objective: To determine the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.

Materials:

-

Pure culture of the target fungus (e.g., Colletotrichum gloeosporioides)

-

Potato Dextrose Agar (B569324) (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Fungicide to be tested (e.g., Mancozeb 75% WP)

-

Sterile distilled water

-

Cork borer (5 mm diameter)

-

Incubator

-

Laminar flow hood

Procedure:

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of the fungicide at a high concentration (e.g., 1000 ppm) in sterile distilled water.

-

Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Under aseptic conditions in a laminar flow hood, add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Mix thoroughly by swirling the flask.

-

Pouring Plates: Pour approximately 20 mL of the fungicide-amended PDA into each sterile Petri dish. Also, pour non-amended PDA into control plates. Allow the agar to solidify.

-

Inoculation: From the margin of an actively growing culture of the target fungus, cut 5 mm mycelial discs using a sterile cork borer.

-

Place one mycelial disc, mycelium-side down, in the center of each fungicide-amended and control plate.

-

Incubation: Seal the Petri dishes with parafilm and incubate them at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the radial mycelial growth (colony diameter) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

-

Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

-

% Inhibition = ((dc - dt) / dc) * 100

-

Where:

-

dc = average diameter of the fungal colony in the control plate

-

dt = average diameter of the fungal colony in the treated plate

-

-

Caption: Experimental workflow for in vitro fungicide efficacy testing.

Field Trial for Fungicide Efficacy Evaluation

Objective: To evaluate the efficacy of a fungicide in controlling a specific plant disease under field conditions.

Materials:

-

Test crop (e.g., potato, mango)

-

Fungicide to be tested (e.g., Mancozeb formulation)

-

Spraying equipment (e.g., backpack sprayer)

-

Plot markers

-

Data collection sheets

-

Disease assessment scale

Procedure:

-

Experimental Design: Design the field trial using a recognized statistical design, such as a Randomized Complete Block Design (RCBD), with multiple replications (typically 3-4) for each treatment.

-

Plot Establishment: Establish individual treatment plots of a suitable size, with buffer zones between plots to minimize spray drift.

-

Treatments: Include the fungicide at different application rates, a standard fungicide for comparison, and an untreated control.

-

Fungicide Application: Apply the fungicides according to the manufacturer's recommendations or the specific protocol being tested. Ensure uniform and thorough coverage of the plant foliage. The timing of the first application and subsequent spray intervals will depend on the disease and local conditions.

-

Inoculation (if necessary): In some trials, artificial inoculation with the pathogen may be necessary to ensure uniform disease pressure.

-

Disease Assessment: Monitor the plots regularly for disease development. Assess disease incidence (% of plants infected) and severity (% of tissue affected) using a standardized disease rating scale at appropriate intervals.

-

Yield Data: At the end of the growing season, harvest the crop from a designated area within each plot and measure the yield (e.g., weight of marketable produce).

-

Statistical Analysis: Analyze the disease assessment and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Conclusion

Mancozeb stands as a testament to the innovation in fungicide development during the 20th century. Its discovery by Rohm and Haas provided a powerful and versatile tool for managing a wide array of fungal diseases. The multi-site mode of action remains a key attribute, contributing to its sustained efficacy and importance in resistance management strategies. For researchers and professionals in drug development and crop protection, the history and technical attributes of Mancozeb offer valuable insights into the principles of effective and durable fungicide design.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. eagri.org [eagri.org]

- 3. benchchem.com [benchchem.com]

- 4. epubs.icar.org.in [epubs.icar.org.in]

- 5. Replacing Mancozeb with Alternative Fungicides for the Control of Late Blight in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Mancopper: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Mancopper, a representative bimetallic copper-manganese (B8546573) complex, focusing on Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. This document details the experimental protocols and presents key spectroscopic data for the characterization of this class of compounds.

Introduction to this compound Spectroscopy

The spectroscopic characterization of bimetallic complexes like this compound is crucial for understanding their electronic structure, coordination environment, and bonding characteristics. UV-Vis spectroscopy provides insights into the electronic transitions within the complex, often related to d-d transitions of the metal centers and charge transfer bands. IR spectroscopy is instrumental in identifying the vibrational modes of the ligands and the metal-ligand bonds, offering structural information.

UV-Visible Spectroscopic Analysis

UV-Vis spectroscopy is a key technique for characterizing the electronic properties of this compound. The absorption bands observed in the UV-Vis spectrum can be assigned to different types of electronic transitions, which are indicative of the coordination geometry and the nature of the metal-ligand interactions.

A standard protocol for obtaining the UV-Vis spectrum of a this compound complex is as follows:

-

Sample Preparation:

-

Prepare a stock solution of the this compound complex of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol, methanol, or water). The choice of solvent is critical as it can influence the position of the absorption bands.

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 a.u.).

-

-

Instrumentation and Measurement:

-

A double-beam UV-Vis spectrophotometer is typically used.

-

Record a baseline spectrum with the cuvette filled with the pure solvent that was used to dissolve the this compound complex.

-

Record the spectrum of the this compound solution over a specific wavelength range (e.g., 200-800 nm).

-

The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are then identified.

-

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is employed to probe the vibrational frequencies of the bonds within the this compound complex. This technique is particularly useful for identifying the functional groups of the ligands and observing changes in their vibrational modes upon coordination to the metal ions. It also helps in identifying the presence of metal-ligand bonds.

A common method for obtaining the IR spectrum of a solid this compound complex is the KBr pellet method:

-

Sample Preparation:

-

Thoroughly grind a small amount of the this compound complex (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. KBr is used as it is transparent in the IR region.

-

Transfer the finely ground powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation and Measurement:

-

Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to specific vibrational modes.

-

Summary of Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for a representative this compound complex.

| Spectroscopic Technique | Parameter | Characteristic Value | Assignment |

| UV-Vis Spectroscopy | λmax 1 | ~250-350 nm | Ligand-to-Metal Charge Transfer (LMCT) |

| λmax 2 | ~450-600 nm | d-d transitions of Cu(II) and/or Mn(II) | |

| IR Spectroscopy | Vibrational Band 1 (ν₁) | ~3400 cm⁻¹ (broad) | O-H stretching (if water is coordinated) |

| Vibrational Band 2 (ν₂) | ~1600 cm⁻¹ | C=N or C=O stretching of the ligand | |

| Vibrational Band 3 (ν₃) | ~1400 cm⁻¹ | C-C aromatic stretching of the ligand | |

| Vibrational Band 4 (ν₄) | ~400-600 cm⁻¹ | Metal-Oxygen (M-O) or Metal-Nitrogen (M-N) stretching |

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a this compound complex.

Caption: Workflow for UV-Vis and IR spectroscopic analysis of this compound.

Conclusion

UV-Vis and IR spectroscopy are indispensable tools in the development and characterization of this compound and related bimetallic complexes. The data obtained from these techniques provide critical information about the electronic structure, coordination environment, and molecular vibrations, which are essential for understanding the compound's properties and potential applications in drug development. The protocols and representative data presented in this guide serve as a foundational reference for researchers and scientists in this field.

An In-depth Technical Guide on the Physical and Chemical Properties of Mancozeb

Introduction

This technical guide provides a comprehensive overview of the core physical and chemical properties of Mancozeb, a broad-spectrum, non-systemic agricultural fungicide. Mancozeb is a polymeric complex of manganese and zinc salts of ethylene (B1197577) bis-dithiocarbamate.[1][2] It is widely utilized in agriculture to protect a variety of crops, including fruits, vegetables, nuts, and field crops, from a wide range of fungal diseases.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental context, and visual representations of its mechanism of action and environmental fate.

Physical and Chemical Properties

The physical and chemical characteristics of Mancozeb are crucial for understanding its application, environmental behavior, and toxicological profile. These properties have been determined through various standardized analytical methods.

Table 1: Physical Properties of Mancozeb

| Property | Value | Conditions | Reference(s) |

| Appearance | Greyish-yellow, free-flowing powder.[5][6][7] | - | [5][6][7][8] |

| Odor | Slight odor of hydrogen sulfide.[5][7] | - | [5][7] |

| Melting Point | Decomposes at 172 °C to 204 °C without melting.[5][6][9] | - | [5][6][9] |

| Density | 1.92 - 1.99 g/mL | 20 °C | [5][10] |

| Vapor Pressure | 9.8 x 10⁻⁸ mm Hg (1.3 x 10⁻⁷ Pa) | 25 °C | [5] |

| Flash Point | 138 °C (280 °F) | Open cup | [5][8] |

Table 2: Chemical and Physicochemical Properties of Mancozeb

| Property | Value | Conditions | Reference(s) |

| IUPAC Name | manganese ethylenebis(dithiocarbamate) (B1227036) (polymeric) complex with zinc salt | - | [7][11][12] |

| CAS Number | 8018-01-7 | - | [1][5][6][7] |

| Molecular Formula | (C₄H₆MnN₂S₄)x(Zn)y or C₈H₁₂MnN₄S₈Zn | Polymeric complex | [5][10][13] |

| Molecular Weight | ~541.1 g/mol | - | [5][10][14] |

| Water Solubility | 6.2 mg/L | pH 7.5, 25 °C | [5][7] |

| Organic Solvent Solubility | Practically insoluble in most organic solvents.[6][9] | - | [6][9] |

| Octanol-Water Partition Coefficient (log Kow) | 1.33 | - | [5][15] |

| Henry's Law Constant | 4.4 x 10⁻⁹ atm·m³/mol | 25 °C (estimated) | [5] |

| pKa | 10.3 | - | [5] |

| Soil Adsorption Coefficient (Koc) | Average 1000; >2000 | - | [5][6] |

Experimental Protocols

The determination of Mancozeb's physicochemical properties relies on standardized and validated methodologies, often following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) and CIPAC (Collaborative International Pesticides Analytical Council).

2.1 Determination of Water Solubility The water solubility of Mancozeb is typically determined using the OECD Guideline 105 or the CIPAC MT 157 method.[11] This generally involves the "flask method," where an excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of Mancozeb in the aqueous phase is then quantified, often using techniques like High-Performance Liquid Chromatography (HPLC). Given Mancozeb's polymeric nature and tendency to dissociate, careful control of pH and temperature is critical.[11]

2.2 Octanol-Water Partition Coefficient (log Kow) The log Kow, a measure of lipophilicity, is a key parameter in assessing environmental fate.[16][17] For Mancozeb, this is determined using methods such as the shake-flask method (OECD Guideline 107) . In this procedure, Mancozeb is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the analyte in both phases is measured to calculate the partition coefficient.

2.3 Hydrolysis and Soil Degradation Studies To determine stability, hydrolysis studies are conducted at various pH levels (e.g., 5, 7, and 9) following protocols like OECD Guideline 111 .[5] The degradation of Mancozeb is monitored over time, and its half-life is calculated.[1] Soil metabolism studies are performed under both aerobic and anaerobic conditions to determine its persistence in soil, identifying major metabolites like ethylenethiourea (B1671646) (ETU).[1][3] These studies often involve applying ¹⁴C-labeled Mancozeb to soil samples and analyzing the parent compound and its degradates over time.

2.4 Synthesis and Formulation Analysis The synthesis of Mancozeb involves a multi-step process. It begins with the reaction of carbon disulfide and ethylenediamine (B42938) with sodium hydroxide (B78521) to form Nabam (disodium ethylenebisdithiocarbamate).[18] This intermediate is then reacted with a manganese salt to produce Maneb, which is subsequently reacted with a zinc salt to form the final Mancozeb polymeric complex.[18]

The analysis of technical grade Mancozeb and its formulations for active ingredient content and impurities, such as hexamethylenetetramine (HMTA), is performed using methods like titration for total manganese and zinc content and advanced chromatographic techniques like HPLC-MS/MS for trace impurity analysis.[11]

Mechanism of Action and Signaling Pathways

Mancozeb is classified by the Fungicide Resistance Action Committee (FRAC) as a multi-site contact fungicide (FRAC Code M03).[2][3] Its mode of action is not based on interfering with a single specific signaling pathway but rather on the disruption of multiple vital enzymatic processes within fungal cells.[3][4][19]

The core mechanism involves the reaction of its dithiocarbamate (B8719985) molecules with sulfhydryl (-SH) groups found in amino acids and enzymes of the fungal pathogen.[2][19][20] This non-specific binding inactivates numerous essential enzymes, leading to the widespread disruption of cellular functions, including:

-

Lipid Metabolism [2]

This multi-site activity means it simultaneously attacks various metabolic pathways, which makes the development of resistance by fungal pathogens highly unlikely.[3][19][20] As a contact fungicide, Mancozeb acts preventively on the plant surface, inhibiting spore germination and preventing the fungus from penetrating plant tissues.[19][20]

Environmental Fate and Degradation

Mancozeb is not persistent in the environment.[1][6] It degrades relatively quickly in soil and water through processes like hydrolysis and microbial action.[1][3] The primary and most studied metabolite is ethylenethiourea (ETU), which is more water-soluble and mobile than the parent compound.[1][3] The degradation pathway involves the breakdown of the dithiocarbamate structure into several intermediates.

References